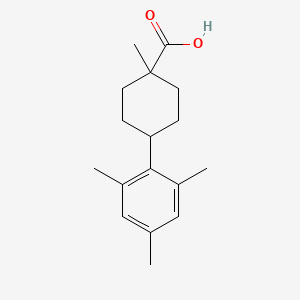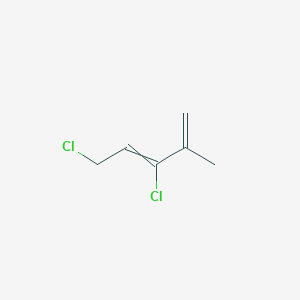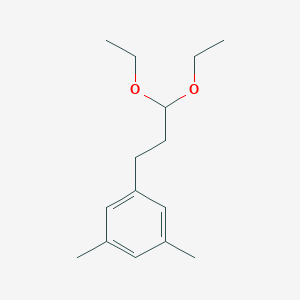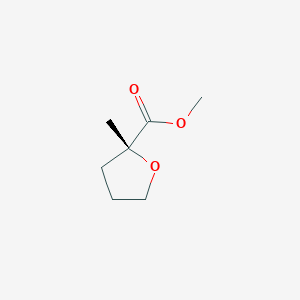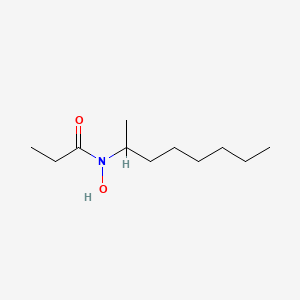
N-Hydroxy-N-(octan-2-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-(octan-2-yl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group (-OH) and an octan-2-yl group attached to the nitrogen atom of the propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-Hydroxy-N-(octan-2-yl)propanamide involves the condensation of octan-2-amine with propanoic acid, followed by the introduction of a hydroxyl group. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Hydroxy-N-(octan-2-yl)propanamide can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amide group into an amine group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the octan-2-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific reaction conditions such as elevated temperatures and pressures.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Amines.
Substitution: Various substituted amides depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-Hydroxy-N-(octan-2-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its ability to interact with biological molecules makes it a subject of interest in drug discovery.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its amide structure is a common motif in many bioactive compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(octan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the amide functionality allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the hydroxyl and octan-2-yl groups.
N-Hydroxypropanamide: Similar to N-Hydroxy-N-(octan-2-yl)propanamide but without the octan-2-yl group.
Octanamide: Contains the octan-2-yl group but lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both the hydroxyl group and the octan-2-yl group, which confer distinct chemical properties and reactivity. These functional groups enhance its ability to participate in a variety of chemical reactions and interact with biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
61077-18-7 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-hydroxy-N-octan-2-ylpropanamide |
InChI |
InChI=1S/C11H23NO2/c1-4-6-7-8-9-10(3)12(14)11(13)5-2/h10,14H,4-9H2,1-3H3 |
InChI Key |
SMQONAWCMQSHEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)N(C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


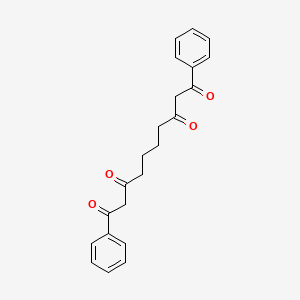
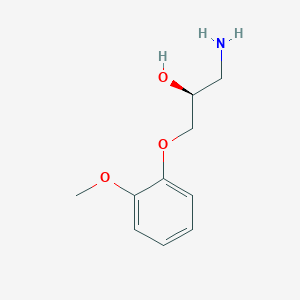
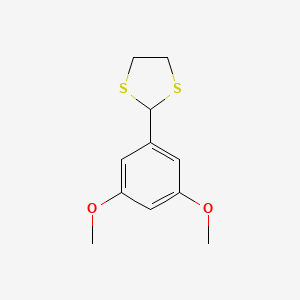
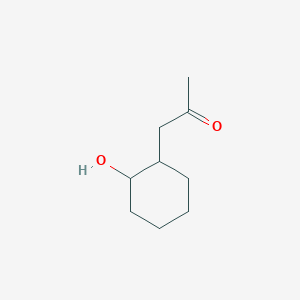


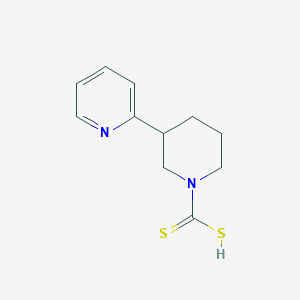
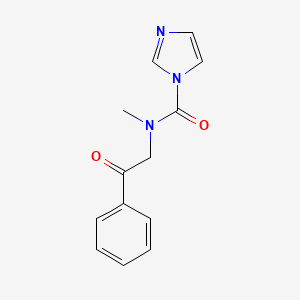
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
